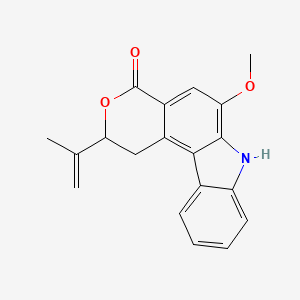

clausamine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

clausamine B is a natural product found in Clausena anisata with data available.

Applications De Recherche Scientifique

Antibacterial Activity

Clausamine B exhibits significant antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it has a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA SK1, demonstrating superior efficacy compared to many standard antibiotics . The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating resistant bacterial infections.

Table 1: Antibacterial Efficacy of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus MRSA SK1 | 0.25 |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Antifungal Properties

In addition to its antibacterial effects, this compound also demonstrates antifungal activity. Preliminary studies have indicated that extracts containing this compound can inhibit the germination of sporangia of Phytophthora palmivora, a significant plant pathogen . This suggests potential applications in agriculture for managing fungal diseases.

Antitumor Activity

This compound has been evaluated for its antitumor potential in various cancer cell lines. It has shown promising results in inhibiting tumor cell growth, particularly in human colon adenocarcinoma and melanoma cell lines . The compound's mechanism may involve the reactivation of mutant p53 pathways, which are often disrupted in cancer cells.

Table 2: Antitumor Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Adenocarcinoma) | TBD |

| A375 (Melanoma) | TBD |

| HT-29-R273H (Mutant p53) | TBD |

Conclusion and Future Directions

This compound holds significant promise as a multifunctional bioactive compound with applications in antibacterial, antifungal, and antitumor therapies. Further research is necessary to fully elucidate its mechanisms of action and to explore its potential in clinical settings. Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Synergistic Effects : Investigating potential synergistic effects with other antimicrobial agents.

- Mechanistic Studies : Delving deeper into the molecular pathways influenced by this compound.

Analyse Des Réactions Chimiques

Structural Elucidation via Spectroscopic Analysis

Key spectroscopic data for clausamine B:

NOE experiments confirmed:

Photooxygenation

This compound undergoes hematoporphyrin-sensitized photooxygenation to form hydroperoxide derivatives. This reaction confirmed the presence of the (E)-CH=CH-C(CH₃)₂OH side chain .

Reduction

Treatment of clausamine G (a hydroperoxide derivative) with triphenylphosphine reduces the hydroperoxy group to a hydroxyl group, regenerating this compound .

O-Methylation

Methylation of clausine F with methyl iodide in acetone produced this compound, validated by IR and <sup>1</sup>H NMR comparisons .

Biological Relevance and Stability

-

Hydroperoxide stability : Clausamine G (derived from B) decomposes under basic conditions, highlighting the sensitivity of its hydroperoxy group .

-

Antimicrobial activity : Modifications to the carbazole core influence bioactivity, though specific data for this compound remain under investigation .

This compound’s reactivity centers on its carbazole framework and side-chain functional groups, enabling diverse synthetic modifications. These reactions are critical for structural confirmation and potential pharmacological applications, supported by advanced spectroscopic and chemical methods .

Propriétés

Formule moléculaire |

C19H17NO3 |

|---|---|

Poids moléculaire |

307.3 g/mol |

Nom IUPAC |

6-methoxy-2-prop-1-en-2-yl-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one |

InChI |

InChI=1S/C19H17NO3/c1-10(2)15-8-12-13(19(21)23-15)9-16(22-3)18-17(12)11-6-4-5-7-14(11)20-18/h4-7,9,15,20H,1,8H2,2-3H3 |

Clé InChI |

JUASZGNNULZOET-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)OC |

Synonymes |

clausamine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.